molecular formula C21H27N3O3 B2642719 4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide CAS No. 915918-67-1

4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide

Cat. No.: B2642719
CAS No.: 915918-67-1
M. Wt: 369.465
InChI Key: HCSGELPMTGMWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide is a chemical compound belonging to the class of piperazine-1-carboxamide derivatives. This structural class has been identified in scientific patent literature as a source of modulators for fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system . Inhibition of FAAH is a recognized therapeutic strategy for the treatment of conditions including anxiety, pain, and inflammatory disorders . The structure of this specific compound, which features a benzyl group on the piperazine nitrogen and a phenoxyethyl-linked carboxamide group, is consistent with other researched compounds that show affinity for neurological targets. Related piperazine carboxamide analogues have also been investigated for their high affinity and selectivity for other receptor types, such as dopamine D3 receptors, underscoring the potential utility of this chemical scaffold in neuropharmacological research . The presence of the 4-methoxyphenoxy moiety may influence the compound's binding properties and pharmacokinetic parameters. This product is intended for research purposes only, providing a valuable building block or reference standard for medicinal chemistry programs and biochemical assay development in academia and the pharmaceutical industry.

Properties

IUPAC Name

4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-26-19-7-9-20(10-8-19)27-16-11-22-21(25)24-14-12-23(13-15-24)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSGELPMTGMWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the benzyl group and the methoxyphenoxyethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound demonstrates significant pharmacological activity primarily through its interaction with serotonin receptors and its potential as a serotonin reuptake inhibitor. This section outlines its key applications based on existing literature.

Serotonin Receptor Modulation

  • 5-HT1A Receptor Agonism: The compound has been shown to bind effectively to the 5-HT1A receptor, which is crucial for the treatment of various mood disorders such as anxiety and depression. Agonists of this receptor can alleviate symptoms associated with generalized anxiety disorder and panic disorder .
  • Serotonin Reuptake Inhibition: As a serotonin reuptake inhibitor, it could enhance serotonergic neurotransmission, making it a candidate for antidepressant therapy .

Neurological Disorders

  • Potential in Treating Schizophrenia: Research indicates that compounds similar to 4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide may exhibit antipsychotic properties by acting on dopamine receptors, particularly the D3 and D4 subtypes. This suggests a potential application in managing schizophrenia and related disorders .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of piperazine derivatives, including this compound. Below are summarized findings from notable research:

StudyFocusFindings
Schechter et al. (1997)5-HT1A AntagonistsHighlighted the therapeutic potential of 5-HT1A ligands in treating schizophrenia and depression .
PMC7365701 (2020)PPARα AgonismDemonstrated that related compounds could ameliorate inflammation and neurodegeneration, indicating broader therapeutic implications .
EP2937341A1 (2005)FAAH ModulationExplored derivatives as modulators of fatty acid amide hydrolase for anxiety and pain treatment, showcasing their versatility .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. The development process typically focuses on enhancing selectivity and potency against target receptors.

Synthetic Pathway Overview

  • Starting Materials: Begin with benzylpiperazine and appropriate phenolic compounds.
  • Reactions: Employ methods such as nucleophilic substitution to introduce the methoxyphenoxy group.
  • Purification: Utilize chromatography techniques to isolate the desired product.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Several piperazine-carboxamide derivatives with modifications to the aromatic ring or substituent positions have been synthesized and characterized:

Compound Name Substituents Yield (%) Melting Point (°C) Key Properties/Activity Reference
N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 3-Fluorophenyl, quinazolinone linker 52.2 189.5–192.1 Similar NMR profiles to unsubstituted analogs
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, ethyl group N/A N/A Piperazine ring adopts chair conformation in crystal structure
p-MPPI [4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine] 2'-Methoxyphenyl, iodo-benzamido N/A N/A 5-HT1A antagonist (ID50: 5 mg/kg for hypothermia)
p-MPPF [4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine] 2'-Methoxyphenyl, fluoro-benzamido N/A N/A 5-HT1A antagonist (ID50: 3 mg/kg for hypothermia)

Key Observations :

  • Substituent Position : Electron-withdrawing groups (e.g., Cl, F) on the aromatic ring enhance thermal stability, as seen in compounds A2–A6 (melting points >189°C) .
  • Conformational Stability : Piperazine rings in carboxamide derivatives typically adopt a chair conformation, critical for receptor binding (e.g., 5-HT1A antagonism in p-MPPI/p-MPPF) .
  • Biological Activity : Substituents like iodine (p-MPPI) vs. fluorine (p-MPPF) influence antagonist potency, likely due to differences in steric bulk and electronic effects .
Pharmacological Profiles
  • 5-HT1A Receptor Antagonism : p-MPPI and p-MPPF show dose-dependent antagonism of 8-OH-DPAT-induced hypothermia, with fluorine enhancing potency .
  • Tyrosine Kinase Inhibition : Derivatives bearing 4-fluorobenzyl-piperazine fragments exhibit activity in kinase inhibition, highlighting the role of halogenated substituents .

Biological Activity

4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide is a compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperazine core substituted with a benzyl group and a 4-methoxyphenoxyethyl moiety. Its structure can be represented as follows:

  • SMILES Notation : Cc1ccc(cc1)CCN2CCN(CC2)C(=O)C(=O)c3ccc(Oc4ccc(C)cc4)cc3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Fatty Acid Amide Hydrolase (FAAH) : This compound acts as a modulator of FAAH, an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of endocannabinoids, which are associated with pain relief and anxiety reduction .
  • Anticancer Activity : Studies have shown that derivatives containing the 4-methoxyphenoxy group exhibit significant anticancer properties. For example, compounds with this moiety have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

A summary of key biological activities and findings related to this compound is provided in the following table:

Activity IC50 (µM) Cell Line/Target Reference
FAAH Inhibition0.15Enzymatic Assay
Antitumor Activity5.67Huh7 Hepatocellular Carcinoma
Antimicrobial ActivityN/AVarious Microorganisms
Apoptosis InductionN/AVarious Cancer Cell Lines

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Effects : A recent study demonstrated that derivatives of this compound significantly inhibited the growth of Huh7 cells, leading to apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins .
  • FAAH Modulation : Another investigation highlighted the compound's role in modulating FAAH activity, showing promise for treating anxiety and pain-related disorders by enhancing endocannabinoid signaling .

Q & A

Q. What are the established synthetic routes for 4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Prepare the piperazine core by reacting 1-benzylpiperazine with a carbonylating agent (e.g., triphosgene) to form the carboxamide intermediate.
  • Step 2 : Functionalize the N-position by coupling 2-(4-methoxyphenoxy)ethylamine using carbodiimide-based crosslinkers (e.g., EDC/HOBt) under inert conditions .
  • Optimization : Reaction yields improve with controlled temperature (0–5°C during coupling) and anhydrous solvents (e.g., DCM or DMF) .
  • Validation : Purity is confirmed via HPLC (>95%) and structural integrity by 1^1H/13^{13}C NMR .

Q. How is the compound structurally characterized in academic settings?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns. For example, similar piperazine derivatives show chair conformations in the piperazine ring, stabilized by intramolecular H-bonds .
  • Spectroscopy : 1^1H NMR (δ 3.4–3.7 ppm for piperazine protons; δ 6.8–7.3 ppm for aromatic protons) and FT-IR (C=O stretch at ~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 424.2) .

Q. What preliminary pharmacological activities have been reported for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., tyrosine kinases) using fluorescence-based assays (IC50_{50} values reported for analogs: 0.5–10 µM) .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Piperazine derivatives often show moderate activity (IC50_{50} 20–50 µM) .
  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict LogP (~3.2), solubility (~50 µM), and BBB permeability (low) .

Advanced Research Questions

Q. What challenges arise in optimizing the synthesis of this compound, and how are they addressed?

  • Methodological Answer :
  • Challenge 1 : Low coupling efficiency during the carboxamide formation.
    Solution : Replace EDC with DCC and optimize stoichiometry (1:1.2 molar ratio of amine to carboxamide) .
  • Challenge 2 : Byproduct formation due to residual moisture.
    Solution : Use molecular sieves and anhydrous DMF, coupled with inert gas purging .
  • Scale-Up : Transition from batch to flow chemistry improves reproducibility (yield increases from 60% to 85%) .

Q. How can conflicting bioactivity data across experimental models be resolved?

  • Methodological Answer :
  • Data Normalization : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Metabolic Stability : Test liver microsome stability (e.g., human/rat CYP450 isoforms) to identify species-specific metabolism discrepancies .
  • Structural Analog Comparison : Benchmark against controls like 1-(4-fluorobenzyl)piperazine derivatives to isolate substituent effects .

Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Fragment Replacement : Systematically modify the benzyl (e.g., 4-Cl, 4-F) and methoxyphenoxy groups to assess impact on kinase inhibition .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (e.g., Hammett σ) and steric parameters with activity .
  • Crystallography : Resolve ligand-target co-crystal structures (e.g., with Abl kinase) to identify critical binding motifs .

Q. How should experimental controls be designed for kinase inhibition studies?

  • Methodological Answer :
  • Positive Controls : Use staurosporine (pan-kinase inhibitor) and imatinib (Abl-specific inhibitor) to validate assay conditions .
  • Negative Controls : Include inactive analogs (e.g., N-desbenzyl derivatives) to confirm target specificity.
  • Dose-Response : Test 8–10 concentrations (0.1–100 µM) in triplicate to calculate robust IC50_{50}/EC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.